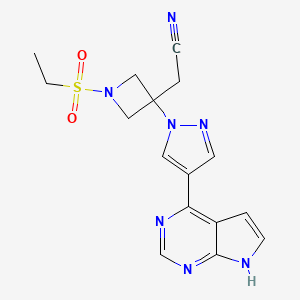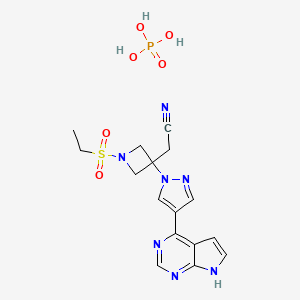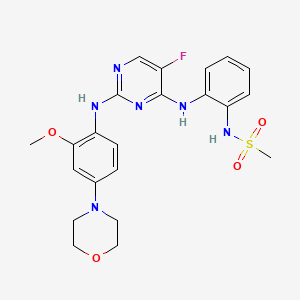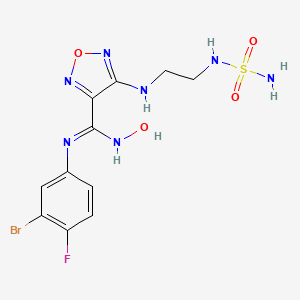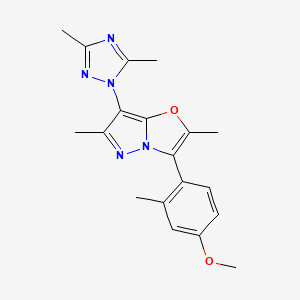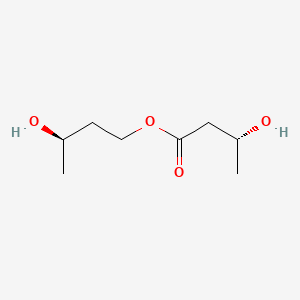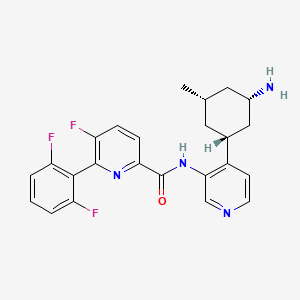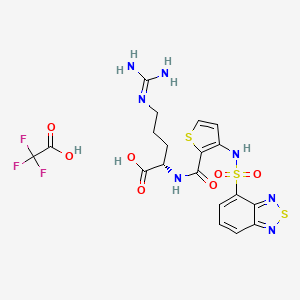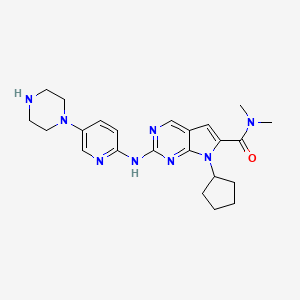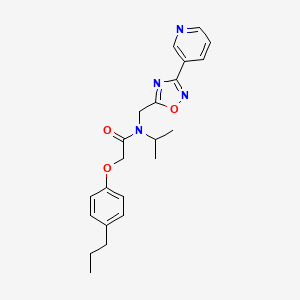
PI-1840
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI-1840 est un nouvel inhibiteur du protéasome non covalent et rapidement réversible, doté d'une activité antitumorale significative. Il est particulièrement efficace contre les tumeurs solides, ce qui le distingue des autres inhibiteurs du protéasome qui sont principalement efficaces contre les malignités hématologiques .
Applications De Recherche Scientifique
PI-1840 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of proteasome inhibitors. In biology, it is utilized to understand the mechanisms of proteasome inhibition and its effects on cellular processes. In medicine, this compound is being explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells and sensitize them to other treatments. In industry, it is used in the development of new therapeutic agents targeting proteasome activity .
Méthodes De Préparation
La synthèse du PI-1840 implique des études de relation structure-activité qui ont conduit à la découverte de ses propriétés d'inhibition puissantes et sélectives. Le composé est synthétisé par une série de réactions chimiques impliquant l'incorporation d'éléments inhibiteurs de type chymotrypsine. Les voies de synthèse exactes et les conditions réactionnelles sont exclusives et détaillées dans des publications scientifiques spécifiques .
Analyse Des Réactions Chimiques
PI-1840 subit plusieurs types de réactions chimiques, principalement axées sur ses effets inhibiteurs sur l'activité du protéasome. Il s'agit d'un inhibiteur non covalent qui inhibe sélectivement l'activité de type chymotrypsine par rapport aux activités de type trypsine et d'hydrolyse de peptides peptidylglutamyl. Les principaux produits formés à partir de ces réactions comprennent l'accumulation de substrats du protéasome tels que p27, Bax et IκB-α, qui sont essentiels pour induire l'apoptose dans les cellules cancéreuses .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les relations structure-activité des inhibiteurs du protéasome. En biologie, il est utilisé pour comprendre les mécanismes d'inhibition du protéasome et ses effets sur les processus cellulaires. En médecine, this compound est étudié comme un agent anticancéreux potentiel en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses et à les sensibiliser à d'autres traitements. Dans l'industrie, il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant l'activité du protéasome .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de type chymotrypsine du protéasome. Il se lie de manière non covalente et réversible au protéasome, conduisant à l'accumulation de substrats du protéasome tels que p27, Bax et IκB-α. Cette inhibition perturbe les voies de survie et induit l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent le système ubiquitine-protéasome, qui est crucial pour la dégradation des protéines cellulaires qui régulent la progression du cycle cellulaire, la réparation de l'ADN et l'apoptose .
Mécanisme D'action
PI-1840 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. It binds noncovalently and reversibly to the proteasome, leading to the accumulation of proteasome substrates such as p27, Bax, and IκB-α. This inhibition disrupts survival pathways and induces apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for the degradation of cellular proteins that regulate cell cycle progression, DNA repair, and apoptosis .
Comparaison Avec Des Composés Similaires
PI-1840 est unique par rapport aux autres inhibiteurs du protéasome tels que le bortézomib, qui agit de manière covalente et est associé à des effets secondaires indésirables. L'inhibition non covalente et rapidement réversible du this compound le rend moins toxique et plus efficace contre les tumeurs solides. Des composés similaires incluent le bortézomib, le carfilzomib et l'ixazomib, qui sont également des inhibiteurs du protéasome mais diffèrent par leurs mécanismes d'action et leur efficacité contre différents types de tumeurs .
Propriétés
IUPAC Name |
N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXAODXPVWGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does PI-1840 interact with its target and what are the downstream effects?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. [, , ] Unlike FDA-approved proteasome inhibitors like Bortezomib, this compound is a non-covalent inhibitor. [] This means it binds to the proteasome reversibly without forming a permanent bond. Specifically, this compound inhibits CT-L activity in both purified proteasomes and intact cancer cells. [, ] This inhibition leads to the accumulation of proteasome substrates like p27, Bax, and IκB-α, which are involved in cell cycle regulation and apoptosis. [, ] By inhibiting the degradation of these proteins, this compound ultimately promotes apoptosis (programmed cell death) and inhibits cancer cell survival. [, ]
Q2: Why is this compound's non-covalent binding significant compared to existing proteasome inhibitors?
A2: Existing proteasome inhibitors like Bortezomib are covalent inhibitors, meaning they form permanent bonds with their targets. [] While effective, covalent inhibitors are often associated with undesired side effects and have limited efficacy against solid tumors. [] The non-covalent nature of this compound suggests it may have a better safety profile and potentially broader tissue distribution, enabling it to reach solid tumors more effectively. [, ]
Q3: How selective is this compound for different proteasome activities?
A3: this compound demonstrates high selectivity for the CT-L activity of the proteasome. [, , ] It shows negligible inhibition of the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities, even at high concentrations. [, , ] Additionally, this compound exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome. [] This high selectivity profile contributes to its potential for a favorable safety profile.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A4: Structure-activity relationship studies have identified key structural features of this compound that contribute to its potency and selectivity. [] Modifications to the amide moiety and the two phenyl rings significantly impact its activity. [] For instance, incorporating hydrophobic groups like propyl or butyl at specific positions on the phenyl rings enhances activity. [] These findings provide valuable insights for further optimization of this class of compounds.
Q5: Has this compound shown efficacy in in vivo models?
A5: Yes, preclinical studies have demonstrated the anti-tumor activity of this compound in vivo. Specifically, this compound successfully suppressed the growth of human breast tumor xenografts in nude mice. [, ] Importantly, this in vivo efficacy was observed with minimal toxicity, further supporting its potential as an anti-cancer agent. []
Q6: What are the implications of this compound sensitizing cancer cells to other anti-cancer agents?
A6: Research shows that this compound can sensitize human cancer cells to other anti-cancer agents like nutlin (an mdm2/p53 disruptor) and BH3-M6 (a pan-Bcl-2 antagonist). [, ] This sensitization suggests a potential for synergistic effects when this compound is combined with these agents, potentially leading to more effective cancer treatment strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
